molecular formula C22H23N3O B11338395 N-(4,6-diphenylpyrimidin-2-yl)hexanamide CAS No. 820961-67-9

N-(4,6-diphenylpyrimidin-2-yl)hexanamide

Cat. No.: B11338395
CAS No.: 820961-67-9
M. Wt: 345.4 g/mol
InChI Key: LZYGCRHBKZGRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-diphenylpyrimidin-2-yl)hexanamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-diphenylpyrimidin-2-yl)hexanamide typically involves the reaction of 4,6-diphenylpyrimidine-2-amine with hexanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-diphenylpyrimidin-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4,6-diphenylpyrimidin-2-yl)hexanamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. For example, some pyrimidine derivatives have been shown to inhibit protein kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with cellular processes such as cell growth, differentiation, and apoptosis. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4,6-diphenylpyrimidin-2-amine: A precursor to N-(4,6-diphenylpyrimidin-2-yl)hexanamide with similar biological activities.

    4,6-diphenylpyrimidin-2-yl)acetamide: Another derivative with potential biological activities.

    4,6-diphenylpyrimidin-2-yl)butanamide: A compound with a similar structure but different chain length.

Uniqueness

This compound is unique due to its specific hexanamide functional group, which can influence its biological activity and chemical properties. The presence of the hexanamide group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

820961-67-9

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

N-(4,6-diphenylpyrimidin-2-yl)hexanamide

InChI

InChI=1S/C22H23N3O/c1-2-3-6-15-21(26)25-22-23-19(17-11-7-4-8-12-17)16-20(24-22)18-13-9-5-10-14-18/h4-5,7-14,16H,2-3,6,15H2,1H3,(H,23,24,25,26)

InChI Key

LZYGCRHBKZGRBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.